molecular formula C6H4Cl2F5NS B2592101 2,6-Dichloro-4-(pentafluorosulfur)aniline CAS No. 149757-20-0

2,6-Dichloro-4-(pentafluorosulfur)aniline

Cat. No.: B2592101
CAS No.: 149757-20-0
M. Wt: 288.06
InChI Key: ULGSJWMECCOIAK-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(pentafluorosulfur)aniline is an organic compound with the molecular formula C6H4Cl2F5NS It is characterized by the presence of two chlorine atoms, five fluorine atoms, and a sulfur atom attached to an aniline ring

Scientific Research Applications

2,6-Dichloro-4-(pentafluorosulfur)aniline has several applications in scientific research:

Safety and Hazards

The compound has several hazard statements: H302+H312+H332;H315;H319;H335 . This means it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P271;P260;P280, which suggest using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, and wearing protective gloves, protective clothing, eye protection, and face protection .

Preparation Methods

The synthesis of 2,6-Dichloro-4-(pentafluorosulfur)aniline typically involves halogenation and amination reactions. One common method starts with a halogenated benzene derivative, which undergoes further halogenation and subsequent amination to introduce the aniline group. Industrial production methods often involve the use of catalysts and controlled reaction conditions to achieve high yields and purity. For example, the use of powdered iron and anhydrous ferric chloride as catalysts in the halogenation step, followed by ammoniation, is a typical approach .

Chemical Reactions Analysis

2,6-Dichloro-4-(pentafluorosulfur)aniline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(pentafluorosulfur)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of enzymatic reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

2,6-Dichloro-4-(pentafluorosulfur)aniline can be compared with other halogenated anilines, such as:

Properties

IUPAC Name

2,6-dichloro-4-(pentafluoro-λ6-sulfanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2F5NS/c7-4-1-3(2-5(8)6(4)14)15(9,10,11,12)13/h1-2H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGSJWMECCOIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2F5NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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